

Synthesis and Characterization of Hypofluorous Acid: A Technical Guide

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Compound of Interest

Compound Name: Hypofluorous acid

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This document provides a comprehensive technical overview of the synthesis, characterization, and properties of **hypofluorous acid** (HOF). It is intended to serve as a detailed resource for professionals engaged in chemical research and development who require a potent and highly selective electrophilic oxygenating agent.

Introduction

Hypofluorous acid (HOF) is a unique chemical entity, distinguished as the only known oxyacid of fluorine.^{[1][2][3]} First identified in 1968 through matrix isolation techniques, it is also the only hypohalous acid that can be isolated in a solid state.^{[1][2][3][4]} HOF's chemical behavior is dominated by the high electronegativity of fluorine, which results in the oxygen atom possessing a formal oxidation state of 0, a rare occurrence that imparts powerful oxidizing capabilities.^{[2][3][5]}

While its inherent instability and explosive nature at room temperature present significant handling challenges, its controlled generation, particularly as a complex with acetonitrile (HOF·CH₃CN), has established it as a premier reagent for electrophilic oxygen transfer reactions.^{[1][4]} This complex, often referred to as Rozen's reagent, enables a variety of sensitive transformations under mild conditions, including the epoxidation of alkenes and the oxidation of amines, making it an invaluable tool in synthetic chemistry.^{[1][4][5]}

Synthesis of Hypofluorous Acid

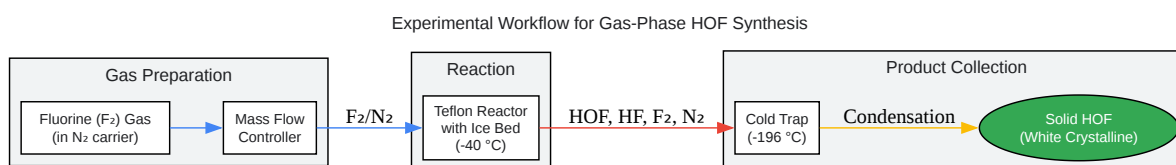
The preparation of **hypofluorous acid** requires specialized equipment and stringent safety protocols due to the high reactivity of both the fluorine precursor and the HOF product.

Gas-Phase Synthesis over Ice

The most common method for preparing pure, albeit unstable, **hypofluorous acid** involves the direct fluorination of water in the solid phase at low temperatures.^{[5][6]} This method minimizes the explosive decomposition of HOF that occurs in the gas phase or in aqueous solution.^{[5][6]}

Experimental Protocol:

- A stream of fluorine gas (typically 5-10% in nitrogen) is passed through a pre-passivated reactor, commonly made of a fluoropolymer like Teflon or Kel-F.
- The reactor contains a high-surface-area bed of ice, maintained at approximately -40 °C (233 K).^{[5][6]}
- The reaction, $F_2 + H_2O \rightarrow HOF + HF$, proceeds on the surface of the ice.^{[1][5][6]} Under optimal conditions, a conversion efficiency of around 50% can be achieved.^[6]
- The product gas stream, containing HOF, HF, and unreacted F_2 , is immediately passed out of the reactor.
- The **hypofluorous acid** is selectively isolated by condensation in a cold trap maintained at liquid nitrogen temperature (-196 °C or 77 K), where HOF condenses as a white solid.



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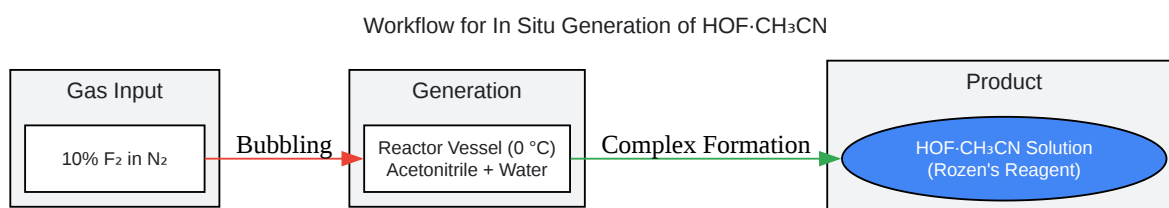
Caption: Workflow for the gas-phase synthesis of HOF over ice.

In Situ Generation of HOF·CH₃CN (Rozen's Reagent)

For applications in organic synthesis, HOF is most conveniently and safely handled as its stable complex with acetonitrile.^[1] This reagent is generated in situ and used directly in solution.

Experimental Protocol:

- A mixture of acetonitrile (CH₃CN) and water (typically in a 10:1 ratio) is placed in a fluoropolymer reaction vessel and cooled to approximately 0 °C.
- A dilute stream of fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the solution with vigorous stirring.
- The fluorine reacts with the water to form HOF, which is immediately trapped by acetonitrile to form the HOF·CH₃CN complex. The co-product, HF, is also present in the solution.
- The concentration of the generated HOF·CH₃CN can be determined by iodometric titration before its use in subsequent reactions.



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Caption: Workflow for the in situ generation of HOF·CH₃CN.

Characterization and Properties

The extreme reactivity and instability of HOF have made its characterization challenging, yet a clear picture of its physical, structural, and chemical properties has been established.

Physical and Thermodynamic Properties

HOF is a pale yellow liquid above its melting point and a white crystalline solid below.^{[4][5]} It is highly volatile but decomposes thermally before a standard boiling point can be reached.^[6] At room temperature, it decomposes into HF and O₂ with a half-life of approximately 30 minutes.^[1]

Property	Value	Reference(s)
Molecular Formula	HOF	^{[1][4][5]}
Molar Mass	36.006 g/mol	^{[1][5]}
Appearance	White solid (< -117 °C), Pale yellow liquid (> -117 °C)	^{[4][5]}
Melting Point	-117 °C (156 K)	^{[4][5][6]}
Boiling Point	Decomposes above 0 °C	^{[5][6]}
Density (Solid)	1.65 g/cm ³ (at -120 °C)	^[6]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-98 kJ/mol	^[6]
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-85 kJ/mol	^[6]
Enthalpy of Fusion ($\Delta_{fus} H^\circ$)	6.7 kJ/mol	^[6]

Molecular Structure

The molecular structure of HOF has been determined in both the gas and solid phases. It adopts a bent geometry in both states. In the solid phase, molecules are linked by hydrogen bonds (O-H...O) to form chains.^{[3][4][5]}

Parameter	Gas Phase	Solid Phase	Reference(s)
H-O-F Bond Angle	97.2°	101°	[3][4][5]
O-F Bond Length	-	1.442 Å (144.2 pm)	[3][4][5]
O-H Bond Length	-	0.964 Å (96.4 pm)	[3][5]

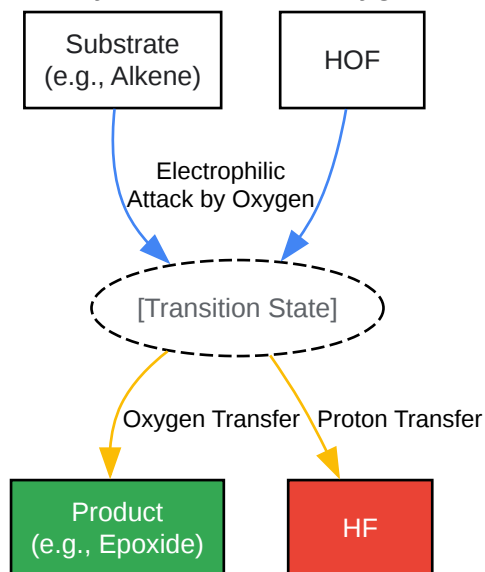
Chemical Properties and Reactivity

The chemistry of HOF is defined by its role as a powerful oxidant and its ability to act as an electrophilic oxygen donor. Unlike other hypohalous acids where the halogen is the electrophilic center, in HOF the oxygen atom is the reactive site due to the superior electronegativity of fluorine.

Property	Value	Reference(s)
pKa	7.9 (in H ₂ O at 0 °C)	[6]
Redox Potential (E°)	+1.65 V (for HOF + 2e ⁻ + H ⁺ → H ₂ O + F ⁻)	[6]

The primary mode of reactivity for HOF in organic synthesis is the transfer of its oxygen atom to a substrate. This is particularly effective for electron-rich substrates like alkenes, where it yields epoxides.

General Reactivity of HOF as an Oxygen Transfer Agent



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Caption: General reaction pathway for HOF as an oxygen donor.

Handling and Safety

Hypofluorous acid is a hazardous substance requiring expert handling.

- Explosive: HOF is explosive at room temperature and can decompose violently.^{[4][5]} All operations should be conducted at low temperatures (ideally below -40 °C).
- Strong Oxidizer: It reacts aggressively with organic materials and other reducing agents.
- Corrosive: Both HOF and its decomposition product, HF, are highly corrosive and toxic.
- Materials: All apparatus must be constructed from fluorine-resistant materials, such as passivated stainless steel, Monel, or fluoropolymers (e.g., Teflon).

Due to these hazards, the use of the more stable in situ generated HOF·CH₃CN solution is strongly recommended for most synthetic applications.

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